molecular formula C19H17ClN2O4 B4990574 4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride

4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride

Cat. No. B4990574
M. Wt: 372.8 g/mol
InChI Key: QSXWPXVASXUCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride, also known as ECAQ, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride exerts its therapeutic effects through the inhibition of various enzymes and pathways involved in inflammation and cancer cell proliferation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of tumor cells, and reduce inflammation in various animal models. This compound has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride is its broad spectrum of activity against various diseases and conditions. However, its synthesis method is complex and requires multiple steps, making it difficult to produce in large quantities. Additionally, the hydrochloride salt form of this compound is not very soluble in water, which can limit its use in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with regard to 4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride. These include investigating its potential use in combination with other drugs for the treatment of cancer and infectious diseases, exploring its mechanism of action in more detail, and optimizing its synthesis method to improve yield and scalability. Additionally, further studies are needed to determine the optimal dosing and administration route for this compound in humans.

Synthesis Methods

4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride can be synthesized through a multistep process involving the reaction of 3-amino-4-carbethoxyquinoline with 4-chlorobenzoic acid. The resulting compound is then hydrolyzed and treated with hydrochloric acid to yield this compound in its hydrochloride salt form.

Scientific Research Applications

4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride has been studied for its potential therapeutic applications in various fields of research. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.

properties

IUPAC Name

4-[(3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4.ClH/c1-2-25-19(24)15-11-20-16-6-4-3-5-14(16)17(15)21-13-9-7-12(8-10-13)18(22)23;/h3-11H,2H2,1H3,(H,20,21)(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXWPXVASXUCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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